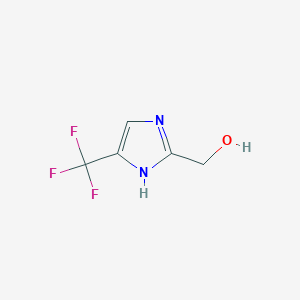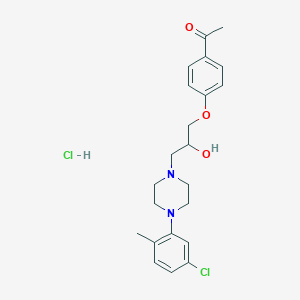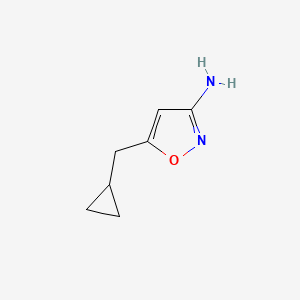
(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.103. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Imidazole Derivatives
- Imidazole derivatives, such as (1-Methyl-1H-imidazol-2-yl) methanol and its derivatives, are synthesized for use as masked forms of the carbonyl group and as synthons in chemical reactions. They are prepared by treating carbonyl compounds with specific reagents and can be converted into carbonyl compounds through a series of chemical reactions (Ohta et al., 1987).
Catalysis in C-N Bond Formation
- Ruthenium(II) complexes with imidazole derivatives are effective catalysts for C-N bond formation. These complexes, particularly those with chelating ligands integrated with imidazole, are highly efficient in various reactions under solvent-free conditions, demonstrating their utility in homogeneous catalysis (Donthireddy et al., 2020).
Metal-Organic Frameworks
- Imidazole-based ligands are used in the creation of novel metal-organic frameworks (MOFs). For instance, reactions with Pb(NO3)2 in different solvents like methanol result in distinct structural and topological outcomes for the MOFs, indicating the versatility of imidazole derivatives in MOF synthesis (Fan et al., 2003).
Biomimetic Chelating Ligands
- Certain imidazole derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, are synthesized as potential precursors for biomimetic chelating ligands. These compounds have applications in biomimicry and are characterized through various spectroscopic methods (Gaynor et al., 2023).
N-Methylation of Amines
- Imidazole derivatives are used in the N-methylation of amines, a process that employs methanol as both a C1 synthon and H2 source. This showcases their role in the effective utilization of simple alcohols in organic synthesis (Sarki et al., 2021).
Ring Functionalization
- Imidazole derivatives are rapidly lithiated and then quenched with electrophiles for ring functionalization, leading to diverse imidazol-2-ylidene-boranes. This demonstrates their role in creating functionally diverse chemical entities (Solovyev et al., 2011).
Alcohol and Water Adsorption
- Imidazole frameworks, such as ZIF-8, ZIF-71, and ZIF-90, demonstrate significant alcohol and water vapor adsorption capabilities. This makes them suitable for applications in the recovery of bio-alcohols (Zhang et al., 2013).
Propiedades
IUPAC Name |
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1,11H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPYMDSSNARDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)
![1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688193.png)
![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)
![4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride](/img/structure/B2688203.png)
![8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2688206.png)
![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)
![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2688212.png)
